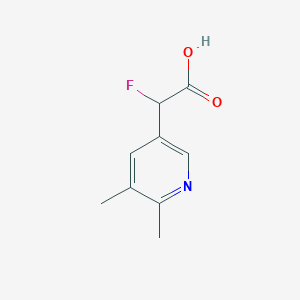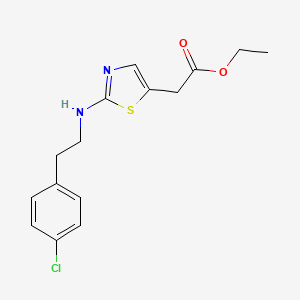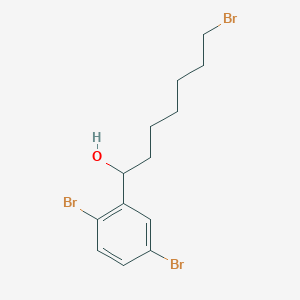
7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL is a halogenated organic compound with the molecular formula C13H17Br3O and a molecular weight of 428.99 g/mol . This compound is characterized by the presence of three bromine atoms and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL typically involves the bromination of 1-heptanol followed by further bromination of the phenyl ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL undergoes various chemical reactions, including:
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL involves its interaction with molecular targets through its bromine atoms and hydroxyl group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-1-heptanol: Similar structure but lacks the additional bromine atoms on the phenyl ring.
1-Heptanol: Lacks bromine atoms, making it less reactive in certain chemical reactions.
2,5-Dibromophenol: Contains bromine atoms on the phenyl ring but lacks the heptanol chain.
Uniqueness
7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL is unique due to the presence of multiple bromine atoms and a hydroxyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
Eigenschaften
Molekularformel |
C13H17Br3O |
|---|---|
Molekulargewicht |
428.98 g/mol |
IUPAC-Name |
7-bromo-1-(2,5-dibromophenyl)heptan-1-ol |
InChI |
InChI=1S/C13H17Br3O/c14-8-4-2-1-3-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13,17H,1-5,8H2 |
InChI-Schlüssel |
OQNRZSSDIABDEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(CCCCCCBr)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



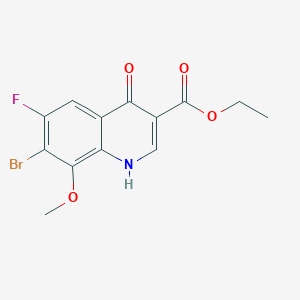
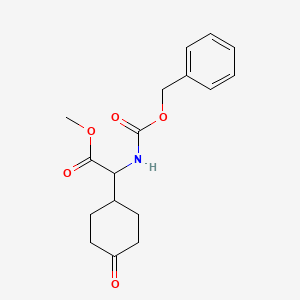
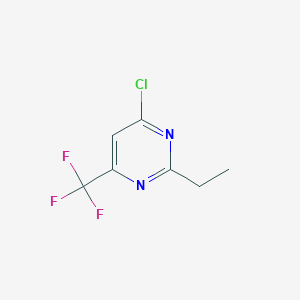
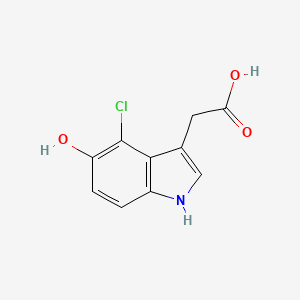
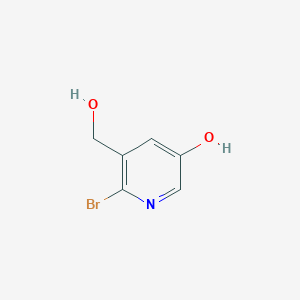
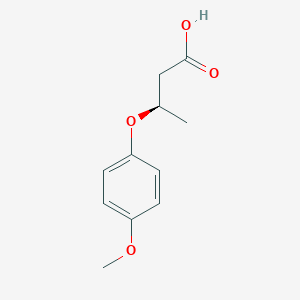
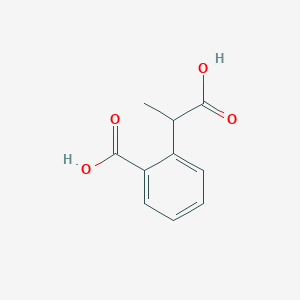
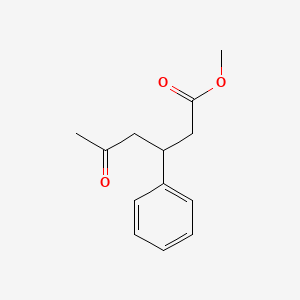
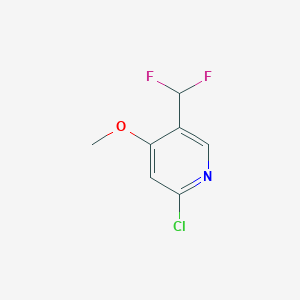
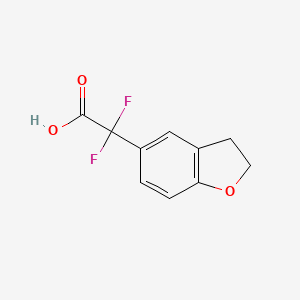
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)
